molecular formula C18H34O B8280700 6,10,14-TRIMETHYL-5-PENTADECEN-2-ONE CAS No. 3689-69-8

6,10,14-TRIMETHYL-5-PENTADECEN-2-ONE

Cat. No.: B8280700
CAS No.: 3689-69-8
M. Wt: 266.5 g/mol
InChI Key: CKJHJTOHWZLGFY-UHFFFAOYSA-N
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Description

Contextualization within Terpenoid Chemistry

Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene (B109036) units. While 6,10,14-trimethyl-5-pentadecen-2-one itself is not a direct isoprenoid, its saturated analogue, 6,10,14-trimethylpentadecan-2-one (B131137) (also known as hexahydrofarnesylacetone), is classified as a sesquiterpenoid. foodb.ca Sesquiterpenoids are terpenes that consist of three isoprene units. foodb.ca The structure of 6,10,14-trimethyl-5-pentadecen-2-one is closely related to these compounds and is often studied in the context of terpenoid chemistry due to its structural similarity and shared biosynthetic precursors with many natural terpenoids. For instance, its derivatives are related to the diterpene alcohol, phytol. researchgate.net

Overview of Research Significance in Organic Synthesis and Natural Product Studies

The significance of 6,10,14-trimethyl-5-pentadecen-2-one and its related structures in chemical research is multifaceted.

In organic synthesis , this compound serves as a crucial intermediate. For example, the stereospecific synthesis of (6R, 10R)-6,10,14-trimethylpentadecan-2-one is a key step in the production of important molecules like (R,R)-phytol and tocoferols (Vitamin E). google.com Various synthetic strategies have been developed to produce specific stereoisomers of these compounds, often employing methods like asymmetric hydrogenation. google.comnih.gov The synthesis can start from precursors such as 3,7,11-trimethyl-dodec-1-en-3-ol or geranylacetone (B162166). google.comprepchem.com

Properties

CAS No.

3689-69-8

Molecular Formula

C18H34O

Molecular Weight

266.5 g/mol

IUPAC Name

6,10,14-trimethylpentadec-5-en-2-one

InChI

InChI=1S/C18H34O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h13,15-16H,6-12,14H2,1-5H3

InChI Key

CKJHJTOHWZLGFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCCC(=CCCC(=O)C)C

Origin of Product

United States

Synthetic Pathways and Chemical Transformations of 6,10,14 Trimethyl 5 Pentadecen 2 One

Established Synthetic Methodologies

The construction of the 6,10,14-trimethyl-5-pentadecen-2-one backbone is classically achieved via thermal or catalyzed rearrangement reactions that form the γ,δ-unsaturated ketone moiety from allylic alcohol precursors.

Carroll Rearrangement Approaches

The logical precursor for synthesizing 6,10,14-trimethyl-5-pentadecen-2-one via this route would be an allylic alcohol such as tetrahydrolinalool or tetrahydronerolidol. The reaction involves the formation of a β-keto ester intermediate from this alcohol, which then undergoes the key rearrangement and decarboxylation sequence. An analogous industrial synthesis is the conversion of linalool (B1675412) to geranylacetone (B162166). wikipedia.org

A common method for forming the necessary β-keto ester intermediate is the reaction of the allylic alcohol with an acetoacetic acid ester via transesterification or, more directly, with diketene. koreascience.kr Diketene serves as a highly reactive and efficient source of the acetoacetyl group. The reaction of an allylic alcohol, such as tetrahydrolinalool, with diketene forms the corresponding allyl acetoacetate (B1235776) in situ. koreascience.kr This intermediate, upon heating, undergoes the Carroll rearrangement.

The process can be summarized in two principal steps:

Esterification: The allylic alcohol reacts with diketene or an acetoacetic ester to form the allyl β-keto ester.

Rearrangement/Decarboxylation: The intermediate is heated, triggering a concerted organic-chemistry.orgorganic-chemistry.org-sigmatropic shift to form an unstable β-keto acid, which rapidly decarboxylates to yield 6,10,14-trimethyl-5-pentadecen-2-one.

Table 1: Reagents in Carroll Rearrangement via Diketene/Acetoacetic Esters

Role Compound Function
Precursor Tetrahydrolinalool Provides the allylic backbone
Acetoacetylating Agent Diketene or Ethyl Acetoacetate Reacts with the alcohol to form the key β-keto ester intermediate

| Catalyst (Optional) | Base or Lewis Acid | Facilitates ester formation and can lower rearrangement temperature |

While the Carroll rearrangement can be performed purely under thermal conditions, the high temperatures required (often exceeding 180-200°C) can lead to side reactions. Catalytic additives are employed to facilitate the reaction under milder conditions.

Amines: Tertiary amines, such as triethylamine or 4-dimethylaminopyridine (DMAP), can catalyze the initial acetoacetylation of the alcohol with diketene.

Aluminum Alkoxides: Lewis acids like aluminum isopropoxide have been shown to be effective catalysts for the rearrangement step itself. koreascience.kr They are thought to coordinate to the carbonyl oxygen atoms, facilitating the formation of the cyclic transition state and lowering the activation energy of the rearrangement. This allows the reaction to proceed at lower temperatures (e.g., 130-140°C), improving the yield and selectivity of the desired ketone. koreascience.kr

Claisen Rearrangement Approaches

The Claisen rearrangement is a concerted, pericyclic organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an allyl vinyl ether, which produces a γ,δ-unsaturated carbonyl compound. organic-chemistry.org Unlike the Carroll rearrangement, it does not involve a decarboxylation step. To synthesize a ketone like 6,10,14-trimethyl-5-pentadecen-2-one, a specific variation of the Claisen rearrangement is necessary.

The Saucy-Marbet reaction is a notable variation of the Claisen rearrangement that is used to synthesize γ,δ-unsaturated ketones. This method involves the acid-catalyzed reaction of an allylic alcohol with an isopropenyl alkyl ether, such as isopropenyl methyl ether. researchgate.net

The reaction proceeds through the following sequence:

An initial acid-catalyzed exchange reaction occurs between the allylic alcohol (e.g., tetrahydrolinalool) and the isopropenyl methyl ether.

This in situ formation generates a mixed allyl vinyl ether intermediate.

This intermediate immediately undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic Claisen rearrangement to produce 6,10,14-trimethyl-5-pentadecen-2-one and the corresponding alcohol (methanol in this case).

This method is advantageous as it often proceeds under milder conditions than the traditional Carroll rearrangement and can be highly stereoselective. researchgate.net

Table 2: Key Steps in Saucy-Marbet (Claisen) Synthesis

Step Description Intermediate/Product
1 Acid-catalyzed reaction of allylic alcohol with isopropenyl methyl ether. Formation of a mixed allyl vinyl ether.

| 2 | organic-chemistry.orgorganic-chemistry.org-Sigmatropic rearrangement of the intermediate. | 6,10,14-trimethyl-5-pentadecen-2-one. |

One-Pot Synthesis Strategies from Precursors

To improve process efficiency, reduce waste, and save time, one-pot synthesis strategies are highly desirable in chemical manufacturing. youtube.com In the context of producing 6,10,14-trimethyl-5-pentadecen-2-one, a one-pot approach combines the formation of the key rearrangement precursor and the subsequent rearrangement/decarboxylation step into a single operational sequence without isolating the intermediate.

Precursor Compounds and Intermediate Derivatization in 6,10,14-TRIMETHYL-5-PENTADECEN-2-ONE Synthesis

The synthesis of 6,10,14-trimethyl-5-pentadecen-2-one is accomplished through several strategic pathways involving specific precursor molecules and their derivatization. These methods are designed to construct the C18 carbon skeleton of the target molecule efficiently.

Derivatization of 3,7,11-Trimethyl-1-dodecen-3-ol

A significant pathway to 6,10,14-trimethyl-5-pentadecen-2-one involves the C15 tertiary alcohol, 3,7,11-trimethyl-1-dodecen-3-ol. This precursor undergoes a reaction that adds a three-carbon acetone (B3395972) unit to its structure. One effective method is the reaction of 3,7,11-trimethyl-1-dodecen-3-ol with 2-methoxypropene (B42093), which serves as an acetone equivalent, to yield the target ketone eurekaselect.com.

Alternative derivatization methods for this precursor include:

Carroll Rearrangement : The alcohol is first reacted with diketene or an acetoacetic acid ester. This forms an intermediate acetoacetic acid ester of the alcohol, which then undergoes a thermal Carroll rearrangement to produce 6,10,14-trimethyl-5-pentadecen-2-one google.com.

Reaction with Isopropenyl Alkyl Ether : Another approach involves reacting 3,7,11-trimethyl-1-dodecen-3-ol with an isopropenyl alkyl ether to form the desired product google.com.

Chain Elongation from C8 Terpene Ketones

Industrial syntheses often build the carbon backbone of 6,10,14-trimethyl-5-pentadecen-2-one and its derivatives starting from smaller, more accessible molecules. A common starting point is the use of C8 terpene ketones, such as 2-methyl-2-hepten-6-one.

A well-established industrial process begins with the synthesis of 2-methyl-2-hepten-6-one from the addition of acetylene (B1199291) to acetone, followed by several conversion steps smolecule.com. The C8 ketone then undergoes a series of chain elongation reactions. For instance, it is reacted with acetylene to form dehydrolinalool, which is then treated with isopropenyl methyl ether to yield pseudoionone (B86502). Subsequent hydration, addition of acetylene, and further reactions extend the carbon chain step-by-step, eventually leading to the C18 skeleton smolecule.com.

Intermediates in Industrial-Scale Production

The large-scale synthesis of 6,10,14-trimethyl-5-pentadecen-2-one and its derivatives involves a sequence of stable, isolable intermediates. These compounds represent key stages in the multi-step construction of the final product. Based on common industrial pathways, notable intermediates include smolecule.com:

2-Methyl-2-hepten-6-one : A foundational C8 ketone.

Pseudoionone : A C13 ketone formed through chain extension.

6,10-Dimethyl-2-undecanone : A saturated C13 ketone resulting from the hydration of pseudoionone.

3,7,11-Trimethyl-1-dodecyn-3-ol : A C15 acetylenic alcohol, formed by the addition of acetylene to the C13 ketone.

6,10,14-Trimethyl-4,5-pentadecadien-2-one : A C18 allenic ketone, which upon hydration yields the saturated analog of the target compound.

Derivatization and Analog Formation from 6,10,14-TRIMETHYL-5-PENTADECEN-2-ONE

6,10,14-Trimethyl-5-pentadecen-2-one serves as a versatile intermediate that can be converted into various saturated and alcohol derivatives, which have significant applications, particularly in the synthesis of vitamins like tocopherol (Vitamin E) eurekaselect.comgoogle.com.

Hydrogenation to Saturated Analogs (e.g., Phyton, 6,10,14-Trimethylpentadecan-2-one)

The carbon-carbon double bond in 6,10,14-trimethyl-5-pentadecen-2-one can be selectively reduced through catalytic hydrogenation to yield its saturated analog, 6,10,14-trimethylpentadecan-2-one (B131137). This saturated C18 ketone is commonly known as phyton or hexahydrofarnesyl acetone nih.govchemeo.comfoodb.ca.

The process involves reacting the unsaturated ketone with hydrogen gas in the presence of a metal catalyst. To preserve the ketone functional group, catalysts that preferentially hydrogenate carbon-carbon double bonds over carbon-oxygen double bonds are used. Suitable catalysts include palladium, platinum, rhodium, iridium, and nickel google.com. This transformation is a critical step, as phyton is the direct precursor for the synthesis of isophytol (B1199701) and other important derivatives google.comgoogle.com.

Synthesis of Alcohol Derivatives (e.g., 6,10,14-Trimethylpentadecan-2-ol (B1204099), Isophytol)

The ketone group of 6,10,14-trimethylpentadecan-2-one (phyton), obtained after hydrogenation, is the site for further transformations to produce valuable alcohol derivatives.

Isophytol : The synthesis of isophytol (3,7,11,15-tetramethylhexadec-1-en-3-ol) from phyton is a key industrial process. Two primary methods are employed google.com:

Ethynylation followed by Hydrogenation : Phyton is first reacted with acetylene in an ethynylation reaction to form 3,7,11,15-tetramethylhexadec-1-yn-3-ol (dehydroisophytol). The triple bond of this intermediate is then partially hydrogenated to a double bond, typically using a Lindlar catalyst, to yield isophytol.

Vinylation : A more direct approach involves the addition of a vinyl Grignard reagent to phyton, which introduces the vinyl group and forms the tertiary alcohol structure of isophytol in a single step.

6,10,14-Trimethylpentadecan-2-ol : This saturated secondary alcohol is produced by the reduction of the ketone group in 6,10,14-trimethylpentadecan-2-one. This conversion is a standard ketone reduction. The presence of 6,10,14-trimethylpentadecan-2-ol has been noted as an impurity in isophytol preparations, indicating it can be formed during related synthesis steps smolecule.com.

Formation of Polyunsaturated Analogs (e.g., (5E,9E)-6,10,14-Trimethylpentadeca-5,9,13-trien-2-one)

The synthesis of polyunsaturated analogs of 6,10,14-trimethyl-5-pentadecen-2-one, such as (5E,9E)-6,10,14-Trimethylpentadeca-5,9,13-trien-2-one, also known as Farnesyl acetone, involves the introduction of additional double bonds into the carbon chain. evitachem.comnist.gov One documented method for the preparation of this trienone involves the reaction of ethyl farnesone. chemicalbook.com

A common synthetic approach involves the decarboxylation of a keto ester intermediate. For instance, the synthesis can be achieved starting from (4E,8E)-ethyl 2-acetyl-5,9,13-trimethyltetradeca-4,8,12-trienoate. chemicalbook.com Another reported synthesis begins with ethyl farnesone, which is subjected to reaction conditions that promote the formation of the desired product. In a specific example of this synthesis, ethyl farnesone is treated with a dilute sodium hydroxide solution and heated. This process leads to the formation of farnesyl acetone with a high yield and purity. chemicalbook.com The reaction parameters for this synthesis are detailed in the table below.

ParameterValue
Starting MaterialEthyl farnesone
Reagent1% Sodium hydroxide solution
Reaction Temperature100 °C
Reaction Time5 hours
Product Purity98%
Yield96%

This interactive table summarizes the reaction conditions for the synthesis of (5E,9E)-6,10,14-Trimethylpentadeca-5,9,13-trien-2-one from ethyl farnesone. chemicalbook.com

The resulting (5E,9E)-6,10,14-Trimethylpentadeca-5,9,13-trien-2-one is a terpene ketone characterized by a long carbon chain with three double bonds and a ketone functional group. evitachem.com The stereochemistry of the double bonds is a crucial aspect of its molecular structure. evitachem.com

Stereoselective Synthesis of Chiral Analogs (e.g., (R,E)-6,10,14-trimethylpentadec-5-en-2-one)

The stereoselective synthesis of chiral analogs, such as (R,E)-6,10,14-trimethylpentadec-5-en-2-one, is a critical process for obtaining specific stereoisomers. A multi-step synthesis has been developed for the preparation of (6R, 10R)-6,10,14-trimethylpentadecan-2-one, which includes the formation of (R,E)-6,10,14-trimethylpentadec-5-en-2-one as a key intermediate. google.com

This synthetic pathway begins with either 6,10-dimethylundec-5-en-2-one (B6175246) or 6,10-dimethylundeca-5,9-dien-2-one. The process involves several key transformations, including asymmetric hydrogenation and chemical elaboration of the molecular framework. google.com

StepDescription
1Provision of a mixture of (E)- and (Z)-isomers of 6,10-dimethylundec-5-en-2-one or 6,10-dimethylundeca-5,9-dien-2-one.
2Separation of one of the isomers from the mixture.
3Asymmetric hydrogenation of the separated isomer (or its ketal derivative) using a chiral iridium complex to yield (R)-6,10-dimethylundecan-2-one.
4Chemical transformation of (R)-6,10-dimethylundecan-2-one to produce a mixture of (R,E)- and (R,Z)-6,10,14-trimethylpentadec-5-en-2-one.
5Separation of the desired (R,E)-6,10,14-trimethylpentadec-5-en-2-one isomer from the mixture.
6Asymmetric hydrogenation of the separated (R,E)-isomer to yield (6R, 10R)-6,10,14-trimethylpentadecan-2-one.

This interactive table outlines the stereoselective synthesis process where (R,E)-6,10,14-trimethylpentadec-5-en-2-one is a key intermediate. google.com

This stereoselective approach highlights the importance of controlling the geometry of the double bond and the stereochemistry of the chiral centers within the molecule to produce enantiomerically enriched products.

Ecological and Inter Species Chemical Communication Roles

Role as Semiochemicals in Insect Communication

6,10,14-trimethylpentadecan-2-one (B131137) and its alcohol derivative are involved in the chemical signaling of several insect species, functioning primarily as pheromones.

Bumblebee Parasite Aphomia sociella : In the bumblebee wax moth, Aphomia sociella, both the ketone and alcohol forms of the saturated analogue are components of their pheromones. The male sex pheromone, which attracts females, contains 6,10,14-trimethylpentadecan-2-one as a minor component. Conversely, the female aphrodisiac pheromone, which initiates courtship behavior in males, is primarily composed of 6,10,14-trimethylpentadecan-2-ol (B1204099), with the ketone present in trace amounts. The specific stereochemistry of these compounds is crucial for their biological activity, with the naturally produced isomers eliciting stronger responses.

Bicyclus anynana butterfly : The male sex pheromone of the African butterfly, Bicyclus anynana, includes three main components, one of which is 6,10,14-trimethylpentadecan-2-ol. This compound is produced in the male's androconia (secondary sexual structures). Experimental reduction of this pheromone in males leads to a decreased mating success, which can be restored by applying the synthetic version. This demonstrates its critical role in the butterfly's reproductive behavior. Stereoisomeric analysis of wing extracts from various Bicyclus species has revealed the presence of specific stereoisomers of both the alcohol and the ketone, indicating species-specific pheromone blends.

Rice Moth (Corcyra cephalonica) : The female sex pheromone of the rice moth, Corcyra cephalonica, has been identified as 6,10,14-trimethyl-2-pentadecanol. This compound is emitted by females to attract males. Electrophysiological studies have shown that male antennae are highly responsive to this compound.

African Sugarcane Borer (Eldana saccharina) : The male African sugarcane borer possesses wing glands that produce a pheromone containing 6,10,14-trimethylpentadecan-2-ol. This compound is part of a complex mixture of chemicals that likely plays a role in the mating behavior of this significant agricultural pest.

Contribution to Plant Volatile Organic Compound Profiles

The saturated ketone, 6,10,14-trimethylpentadecan-2-one, has been identified as a component of the essential oils of various plants. For instance, it is found in the leaves of Syzygium cordatum. The presence of this compound in plant volatile profiles suggests it may play a role in plant-insect interactions, potentially as an attractant for pollinators or as a defense mechanism against herbivores. It is also found in food items like sweet basil, common oregano, and wild celery. foodb.ca

Mediating Ecological Interactions in Diverse Environments

The widespread presence of 6,10,14-trimethylpentadecan-2-one and its derivatives in both the animal and plant kingdoms points to their diverse roles in mediating ecological interactions. In male orchid bees (Euglossa spp.), for example, (6R, 10R)-6,10,14-trimethylpentadecan-2-one is a major component of their tibial fragrances. nih.govresearchgate.net These fragrances are complex chemical mixtures that are believed to play a role in mating success. The bees are attracted to and collect this compound from flowers, suggesting a co-evolutionary relationship between the bees and the plants that produce this volatile. nih.gov

Biometabolism and Biodegradation of 6,10,14 Trimethyl 5 Pentadecen 2 One in Environmental Systems

Microbial Degradation Pathways

The microbial degradation of 6,10,14-trimethyl-5-pentadecen-2-one has been notably documented in studies involving the denitrifying bacterium Marinobacter sp. strain CAB, isolated from marine sediments. nih.govresearchgate.netnih.gov This bacterium has demonstrated the capability to efficiently metabolize this ketone under both aerobic and denitrifying (anaerobic) conditions. nih.govresearchgate.netnih.gov The degradation process involves several key metabolic pathways, leading to the formation of a series of smaller, more readily assimilable compounds.

Research has identified several key metabolites that provide insight into the degradation pathways. nih.govnih.gov These include:

Reduction of the ketone group: One initial transformation is the reduction of the carbonyl group to a secondary alcohol, resulting in the formation of 6,10,14-trimethylpentadecan-2-ol (B1204099). nih.govnih.gov

Oxidative cleavage: Evidence suggests the operation of a Baeyer-Villiger-type oxidation, where an ester intermediate is formed and subsequently hydrolyzed. This pathway leads to the production of smaller carboxylic acids.

Terminal and sub-terminal oxidation: The degradation can also proceed through the oxidation of the terminal methyl groups of the isoprenoid chain.

The identification of metabolites such as 4,8,12-trimethyl-tridecan-1-ol, 4,8,12-trimethyltridecanal, and 4,8,12-trimethyltridecanoic acid points towards a pathway involving the cleavage of a two-carbon unit from the ketone end of the molecule. nih.govnih.gov Furthermore, the detection of unsaturated fatty acids like Z-3,7-dimethylocten-2-oic acid and Z-3,7,11-trimethyldodecen-2-oic acid suggests alternative cleavage points along the carbon chain. nih.govnih.gov

The table below summarizes the key metabolites identified during the microbial degradation of 6,10,14-trimethyl-5-pentadecen-2-one by Marinobacter sp. strain CAB.

Metabolite IDCompound NameChemical FormulaPathway
M16,10,14-trimethylpentadecan-2-olC18H38OReduction
M24,8,12-trimethyl-tridecan-1-olC16H34OOxidative Cleavage
M34,8,12-trimethyltridecanalC16H32OOxidative Cleavage
M44,8,12-trimethyltridecanoic acidC16H32O2Oxidative Cleavage
M5Z-3,7-dimethylocten-2-oic acidC10H18O2Oxidative Cleavage
M6Z-3,7,11-trimethyldodecen-2-oic acidC15H28O2Oxidative Cleavage

Aerobic and Anaerobic Transformation Processes by Microorganisms

The transformation of 6,10,14-trimethyl-5-pentadecen-2-one is significantly influenced by the presence or absence of oxygen, with distinct metabolic outcomes observed under aerobic and anaerobic conditions.

Aerobic Transformation:

Under aerobic conditions, Marinobacter sp. strain CAB efficiently degrades 6,10,14-trimethyl-5-pentadecen-2-one. nih.govnih.gov The aerobic pathway is characterized by the utilization of molecular oxygen as an electron acceptor. This allows for the activity of oxygenase enzymes, which are crucial for initiating the breakdown of the isoprenoid structure. The formation of metabolites such as 4,8,12-trimethyltridecanoic acid is a prominent feature of the aerobic degradation process. nih.govnih.gov The proposed mechanism involves an initial oxidation step, potentially a Baeyer-Villiger oxidation, followed by hydrolysis and further beta-oxidation of the resulting fatty acids.

Anaerobic Transformation:

In the absence of oxygen, the denitrifying bacterium Marinobacter sp. strain CAB utilizes nitrate (B79036) as the terminal electron acceptor to metabolize 6,10,14-trimethyl-5-pentadecen-2-one. nih.govnih.gov The anaerobic degradation pathways, while also effective, proceed through different enzymatic reactions compared to the aerobic route. While some of the same metabolites are observed, the relative proportions and rates of formation can differ. The reduction of the ketone to 6,10,14-trimethylpentadecan-2-ol is a notable transformation observed under these conditions. nih.govnih.gov The anaerobic metabolism of ketones can involve initial activation reactions, such as carboxylation, to overcome the relative stability of the molecule in the absence of oxygen.

The following table outlines the key transformation processes and the conditions under which they have been observed.

Transformation ProcessEnvironmental ConditionKey Metabolites
Ketone ReductionAerobic & Anaerobic6,10,14-trimethylpentadecan-2-ol
Oxidative CleavageAerobic4,8,12-trimethyltridecanoic acid, Z-3,7,11-trimethyldodecen-2-oic acid
Denitrification-Coupled DegradationAnaerobic4,8,12-trimethyl-tridecan-1-ol, 4,8,12-trimethyltridecanal

Advanced Analytical Methodologies for Characterization of 6,10,14 Trimethyl 5 Pentadecen 2 One

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 6,10,14-trimethyl-5-pentadecen-2-one, enabling its separation from reactants, byproducts, and solvents. Gas chromatography (GC) is particularly well-suited for this volatile ketone.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection and identification power of mass spectrometry. It is a definitive method for the identification and quantification of 6,10,14-trimethyl-5-pentadecen-2-one.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a long, thin capillary column. The separation is based on the compound's boiling point and its affinity for the stationary phase coating the column. As 6,10,14-trimethyl-5-pentadecen-2-one travels through the column, it is separated from other components of the mixture.

Upon exiting the column, the isolated compound enters the mass spectrometer. Here, it is bombarded with electrons (typically in Electron Ionization or EI mode), causing it to ionize and break apart into charged fragments. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint.

While a specific mass spectrum for 6,10,14-trimethyl-5-pentadecen-2-one is not publicly available, the fragmentation pattern of its saturated analogue, 6,10,14-trimethylpentadecan-2-one (B131137), provides insight into the expected fragmentation. The mass spectrum for this related compound shows characteristic peaks that are instrumental for its identification.

Table 1: Key Mass Spectral Peaks for the Related Compound 6,10,14-trimethylpentadecan-2-one

Mass-to-Charge Ratio (m/z) Relative Intensity
58 99.99
43 96.60
71 60.50
57 44.10

This data is for the saturated analogue and serves as an illustrative example of expected fragmentation.

The combination of the retention time from the gas chromatograph and the fragmentation pattern from the mass spectrometer provides a very high degree of confidence in the identification of the target compound.

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used technique for the quantification of organic compounds like 6,10,14-trimethyl-5-pentadecen-2-one. While GC-MS is superior for identification, GC-FID is often preferred for routine quantification due to its high sensitivity, reliability, and wide linear range.

The separation principle in GC-FID is identical to that in GC-MS. However, after the compound elutes from the GC column, it is passed through a hydrogen-air flame. The combustion of the organic molecule produces ions, which generate a current that is proportional to the amount of substance being burned. This current is measured by the detector, and the resulting signal is plotted against time to create a chromatogram.

The area under the peak in the chromatogram is directly proportional to the concentration of 6,10,14-trimethyl-5-pentadecen-2-one in the sample. By calibrating the instrument with standards of known concentration, precise and accurate quantification can be achieved. This method is invaluable for monitoring the progress of a synthesis reaction or for quality control of the final product.

Stereoisomeric Analysis and Chiral Separation Techniques

The structure of 6,10,14-trimethyl-5-pentadecen-2-one contains stereocenters, meaning it can exist as different stereoisomers. Specifically, the double bond at the 5-position can exist as either an (E) or (Z) isomer (also known as geometric isomers), and the carbon at the 10-position is a chiral center, leading to (R) and (S) enantiomers. The separation and identification of these specific isomers are critical, as they can have different properties and reactivities.

A key step in the synthesis of related chiral compounds involves the creation of a mixture of (R,E)-6,10,14-trimethylpentadec-5-en-2-one and (R,Z)-6,10,14-trimethylpentadec-5-en-2-one. google.com Methodologies have been developed to separate these geometric isomers.

The separation of these isomers can be achieved through different physical methods:

Chromatography: Specialized chromatographic techniques can be employed to separate the (E) and (Z) isomers. The different spatial arrangement of the atoms in each isomer leads to slight differences in their interaction with the stationary phase of a chromatography column, allowing for their separation.

Distillation: A notable and practical method for separating the (E) and (Z) isomers is through distillation. google.com This technique exploits the fact that the different isomers possess different boiling points. By carefully controlling the temperature and pressure (often under reduced pressure to prevent thermal degradation), the isomer with the lower boiling point can be selectively vaporized and collected, thereby separating it from the higher-boiling isomer. google.com

For the separation of enantiomers (R and S forms), chiral chromatography is the method of choice. This involves using a GC column with a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, causing one to be retained on the column longer than the other, thus achieving separation.

Intellectual Property and Patent Landscape for 6,10,14 Trimethyl 5 Pentadecen 2 One and Its Derivatives

Patenting of Synthesis Processes and Production Methods

The patent landscape for the synthesis of 6,10,14-trimethyl-5-pentadecen-2-one is closely tied to the production of its saturated analogue, (6R,10R)-6,10,14-trimethylpentadecan-2-one, a key intermediate in the synthesis of Vitamin E (tocopherols) and Vitamin K. google.com

A significant patent in this area, ES2746749T3, details a multi-step process for manufacturing (6R,10R)-6,10,14-trimethylpentadecan-2-one. google.com This process is notable because it involves the creation of a mixture of (R,E)-6,10,14-trimethylpentadec-5-en-2-one and (R,Z)-6,10,14-trimethylpentadec-5-en-2-one as intermediates. google.com The patent addresses the challenge of efficiently producing a specific chiral product from a mixture of stereoisomers of the starting material. google.com

The patented process starts with either 6,10-dimethylundec-5-en-2-one (B6175246) or 6,10-dimethylundeca-5,9-dien-2-one. google.com A key inventive step involves the asymmetric hydrogenation of an intermediate using a chiral iridium complex to yield (R)-6,10-dimethylundecan-2-one. google.com This is then chemically transformed into the mixture containing the (E) and (Z) isomers of 6,10,14-trimethyl-5-pentadecen-2-one. google.com A subsequent separation and another asymmetric hydrogenation step yield the final saturated product. google.com

The following table summarizes the key stages and intermediates as described in the patent:

StepStarting Material(s)Key ProcessIntermediate/ProductPatent Reference
1Mixture of (E)- and (Z)-6,10-dimethylundec-5-en-2-oneIsomer SeparationSeparated isomer of 6,10-dimethylundec-5-en-2-oneES2746749T3 google.com
2Separated isomerAsymmetric Hydrogenation (with chiral iridium complex)(R)-6,10-dimethylundecan-2-oneES2746749T3 google.com
3(R)-6,10-dimethylundecan-2-oneChemical TransformationMixture of (R,E)- and (R,Z)-6,10,14-trimethyl-5-pentadecen-2-oneES2746749T3 google.com
4Mixture from Step 3Isomer SeparationSeparated isomer of (R)-6,10,14-trimethyl-5-pentadecen-2-oneES2746749T3 google.com
5Separated isomer from Step 4Asymmetric Hydrogenation(6R,10R)-6,10,14-trimethylpentadecan-2-oneES2746749T3 google.com

This patented method highlights the industrial importance of controlling stereochemistry in the synthesis of complex molecules, with 6,10,14-trimethyl-5-pentadecen-2-one being a critical stepping stone in this process.

Patenting of Novel Derivatives and Analog Applications

While the primary patented application of 6,10,14-trimethyl-5-pentadecen-2-one is as an intermediate in vitamin synthesis, the broader family of isoprenoid ketones, to which it belongs, has diverse applications, and patents have been filed for related compounds and their uses.

The saturated derivative, (6R,10R)-6,10,14-trimethylpentadecan-2-one (also known as phyton), is explicitly mentioned in patents as a precursor for the synthesis of (R,R)-isophytol, (R,R)-phytol, and tocopherols. google.com This underscores the significant commercial interest in securing efficient synthetic routes to these vital compounds.

Patents for related isoprenoid ketones, such as farnesyl acetone (B3395972), reveal applications in the fragrance and flavor industry. google.comgoogle.com For instance, patent US20100204520A1 describes the use of E/E-farnesyl acetone as a flavor or fragrance ingredient. google.com This suggests a potential, though less documented, application space for derivatives of 6,10,14-trimethyl-5-pentadecen-2-one in perfumery, should they possess desirable olfactory properties.

Furthermore, the scientific literature indicates that derivatives of related compounds have potential applications as pheromones, which could be a field for future patenting. For example, the saturated alcohol derivative, 6,10,14-trimethyl-2-pentadecanol, has been identified as a pheromone of the rice moth. thegoodscentscompany.com While specific patents for pheromonal uses of 6,10,14-trimethyl-5-pentadecen-2-one derivatives were not identified, this is a plausible area of intellectual property development.

The patent landscape for novel derivatives of 6,10,14-trimethyl-5-pentadecen-2-one is less developed than that for its synthesis. However, the existing patents for related compounds suggest potential avenues for future intellectual property in the following areas:

Potential Application AreaRelated Patented Compounds/DerivativesPotential for 6,10,14-trimethyl-5-pentadecen-2-one Derivatives
Vitamin Synthesis (6R,10R)-6,10,14-trimethylpentadecan-2-oneEstablished precursor role for its saturated analog in Vitamin E & K synthesis. google.com
Fragrance and Flavor Farnesyl acetoneDerivatives could be developed as novel fragrance or flavor compounds. google.comgoogle.com
Pharmaceuticals Farnesol and Geranylgeraniol analoguesPotential as anticancer agents directed against protein prenylation. googleapis.com
Agriculture (Pheromones) 6,10,14-trimethyl-2-pentadecanolDerivatives could be investigated and patented as insect pheromones for pest management. thegoodscentscompany.com

Emerging Research Frontiers and Future Perspectives on 6,10,14 Trimethyl 5 Pentadecen 2 One

Chemoenzymatic and Biocatalytic Approaches to Synthesis

The industrial synthesis of complex molecules like 6,10,14-trimethyl-5-pentadecen-2-one is increasingly benefiting from the integration of biological catalysts with traditional chemical methods. These chemoenzymatic and biocatalytic strategies offer the promise of more sustainable and selective production routes.

Current manufacturing processes for the saturated analogue, (6R, 10R)-6,10,14-trimethylpentadecan-2-one, often rely on multi-step chemical syntheses. One patented method starts from precursors such as 6,10-dimethylundec-5-en-2-one (B6175246) or 6,10-dimethylundeca-5,9-dien-2-one. google.com A key step in this process involves asymmetric hydrogenation using molecular hydrogen in the presence of a chiral iridium complex to establish the desired stereochemistry. google.com While effective, such methods can involve harsh reaction conditions and the use of heavy metal catalysts.

Emerging research highlights the potential of biocatalysis to overcome these limitations. Ketoreductases (KREDs), a class of enzymes that catalyze the reduction of ketones to chiral alcohols, are particularly relevant. researchgate.netfrontiersin.orgacs.org These enzymes are known for their high stereoselectivity and ability to operate under mild conditions. researchgate.netacs.org A hypothetical biocatalytic approach to synthesizing a specific stereoisomer of 6,10,14-trimethyl-5-pentadecen-2-one could involve the selective reduction of a corresponding diketone or the oxidation of a secondary alcohol precursor. The application of KREDs has been successfully demonstrated in the synthesis of various chiral intermediates for industrial applications. acs.orgnih.gov

Furthermore, the broader field of chemoenzymatic synthesis of terpenes and their analogues is rapidly advancing. nih.govresearchgate.netresearchgate.net Modular approaches, where biological building blocks are generated enzymatically and then chemically modified, offer a flexible platform for creating a wide array of terpenoid structures. nih.govresearchgate.netresearchgate.net Lipases, another class of versatile biocatalysts, are widely used in organic synthesis for reactions such as esterification and transesterification and could potentially be employed in synthetic routes towards precursors of 6,10,14-trimethyl-5-pentadecen-2-one. researchgate.netnih.govnih.gov The development of microbial fermentation processes also presents a promising frontier for the sustainable production of this and other valuable terpenoid compounds. nih.govnih.gov

Synthesis ApproachKey FeaturesPotential Application to 6,10,14-TRIMETHYL-5-PENTADECEN-2-ONE
Chemical Synthesis Multi-step process, use of chiral metal catalysts (e.g., Iridium complexes) for asymmetric hydrogenation. google.comEstablished route for the saturated analogue, providing a benchmark for new methods.
Biocatalysis (Ketoreductases) High stereoselectivity, mild reaction conditions, potential for producing specific enantiomers. researchgate.netfrontiersin.orgAsymmetric reduction of a prochiral ketone precursor to yield a specific stereoisomer of the corresponding alcohol, which can then be oxidized to the target ketone.
Chemoenzymatic Synthesis Combination of enzymatic and chemical steps, modular and flexible approach for generating diverse terpenoids. nih.govresearchgate.netEnzymatic synthesis of a terpene backbone followed by chemical modifications to introduce the ketone functionality and specific double bond geometry.
Microbial Fermentation Use of engineered microorganisms to produce target compounds from simple feedstocks. nih.govnih.govDevelopment of a microbial strain capable of producing 6,10,14-trimethyl-5-pentadecen-2-one or a close precursor directly from sugars.

Deeper Elucidation of Novel Biological Activities (Non-Medical Contexts)

Beyond its applications in the fragrance and flavor industries, 6,10,14-trimethyl-5-pentadecen-2-one and its saturated counterpart, 6,10,14-trimethylpentadecan-2-one (B131137) (also known as hexahydrofarnesyl acetone), are emerging as significant compounds in chemical ecology.

Research has shown that (6R, 10R)-6,10,14-trimethylpentadecan-2-one is a dominant and behaviorally active component in the tibial fragrances of male orchid bees of the genus Euglossa. The pure (6R, 10R)-enantiomer has been found to be attractive to males of several orchid bee species. This suggests a role for this large, low-volatility compound as a "base note" in the complex chemical signals used by these insects.

In the plant kingdom, hexahydrofarnesyl acetone (B3395972) has been identified as a major volatile component in various plant species. Its presence in high concentrations in the essential oils of plants like Hildegardia barteri, Sagittaria trifolia, and Limonium bonduellei has led to investigations into its ecological functions. Studies on extracts rich in this compound suggest potential allelopathic activity, where the compound may inhibit the growth of competing plant species. Additionally, insecticidal and pest control properties have been attributed to essential oils containing significant amounts of hexahydrofarnesyl acetone.

Organism/SystemCompoundObserved Biological Activity/Role
Orchid Bees (Euglossa spp.)(6R, 10R)-6,10,14-trimethylpentadecan-2-oneComponent of male fragrance, acts as an attractant.
Various Plants (e.g., Hildegardia barteri)6,10,14-trimethylpentadecan-2-oneMajor component of essential oils; associated with potential allelopathic and insecticidal effects.

Environmental Fate and Impact Studies in Natural Systems

Understanding the environmental lifecycle of synthetic compounds is crucial for assessing their ecological safety. For 6,10,14-trimethyl-5-pentadecen-2-one and its related compounds, research into their environmental fate and impact is beginning to provide a clearer picture.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, the saturated analogue, 6,10,14-trimethylpentadecan-2-one, is classified with hazard statements indicating it is very toxic to aquatic life, with long-lasting effects. This highlights the need for careful management of its release into aquatic environments.

On the other hand, studies on its biodegradation show that this compound is not recalcitrant in certain environments. A denitrifying bacterium, Marinobacter sp. strain CAB, isolated from marine sediments, has been shown to efficiently degrade 6,10,14-trimethylpentadecan-2-one under both aerobic and anaerobic conditions. researchgate.net This microbial metabolism is a key process in the natural attenuation of this compound in marine ecosystems. The metabolic pathways have been investigated, and several breakdown products have been identified, indicating that bioremediation processes can transform the parent compound into smaller molecules. researchgate.net

Environmental AspectResearch FindingImplication
Aquatic Toxicity Classified as very toxic to aquatic life with long-lasting effects (GHS hazard statements H400, H410).Potential for adverse effects on aquatic ecosystems if released in significant quantities.
Biodegradation Degraded by the marine bacterium Marinobacter sp. under both aerobic and anaerobic conditions. researchgate.netNatural attenuation of the compound can occur in marine environments through microbial activity.
Metabolites Identified metabolites from bacterial degradation include 4,8,12-trimethyl-tridecan-1-ol, 4,8,12-trimethyltridecanal, and 4,8,12-trimethyltridecanoic acid. researchgate.netProvides insight into the biodegradation pathways and the ultimate fate of the compound in the environment.

Further research is necessary to fully characterize the persistence, bioaccumulation potential, and broader ecological impacts of 6,10,14-trimethyl-5-pentadecen-2-one in various environmental compartments, including soil and freshwater systems.

Q & A

Q. How can the synthesis of 6,10,14-trimethyl-5-pentadecen-2-one be optimized for higher yields?

Methodological Answer: Optimization requires systematic experimental design. Vary catalysts (e.g., acid/base), solvents (polar vs. nonpolar), and reaction temperatures while monitoring progress via TLC or GC-MS. For example, reflux conditions (as in ) can enhance reaction efficiency. Use fractional distillation or recrystallization (ethanol is common) for purification. Track purity via melting point analysis or HPLC .

Q. What spectroscopic techniques are most effective for characterizing 6,10,14-trimethyl-5-pentadecen-2-one?

Methodological Answer: Combine NMR (¹H/¹³C) to assign carbon-hydrogen frameworks and MS for molecular weight confirmation. Infrared (IR) spectroscopy identifies functional groups like ketones (C=O stretch ~1700 cm⁻¹). For stereochemical analysis, use 2D NMR (COSY, NOESY) to resolve spatial interactions .

Q. How can researchers accurately measure the compound’s physical properties (e.g., solubility, boiling point)?

Methodological Answer: Use controlled experiments: solubility tests in graded solvents (hexane to ethanol) under standardized temperatures. Boiling points are determined via distillation setups with calibrated thermometers. Differential Scanning Calorimetry (DSC) provides melting points and thermal stability data .

Q. What purification strategies are recommended for isolating 6,10,14-trimethyl-5-pentadecen-2-one from complex mixtures?

Methodological Answer: Column chromatography with silica gel (hexane/ethyl acetate gradients) separates isomers. Recrystallization in ethanol removes impurities. Validate purity via TLC (Rf consistency) and HPLC retention times. For volatile byproducts, employ vacuum distillation .

Q. How should stability studies be designed to assess the compound under varying conditions?

Methodological Answer: Expose the compound to heat (40–80°C), light (UV irradiation), and humidity (controlled chambers) over weeks. Monitor degradation via HPLC or GC-MS. Kinetic studies (Arrhenius plots) predict shelf-life. Include controls (e.g., inert atmosphere) to isolate degradation pathways .

Advanced Research Questions

Q. How does stereochemistry at the 5-pentadecenyl moiety influence the compound’s reactivity or biological activity?

Methodological Answer: Synthesize enantiomers via chiral catalysts (e.g., Sharpless epoxidation) and compare reaction kinetics. Use circular dichroism (CD) to confirm configurations. Test biological activity in assays (e.g., enzyme inhibition) to correlate stereochemistry with function .

Q. What computational methods can predict the compound’s interactions with biological targets?

Methodological Answer: Apply density functional theory (DFT) to model electronic structures and molecular docking (AutoDock, Schrödinger) to simulate protein-ligand binding. Validate predictions with in vitro assays (e.g., SPR for binding affinity) .

Q. How can contradictions between experimental data (e.g., NMR vs. MS) be resolved?

Methodological Answer: Re-run spectra under high-resolution conditions (HRMS, 600 MHz NMR). Cross-validate with alternative techniques (e.g., X-ray crystallography for unambiguous structure determination). Check for solvent artifacts or isotopic impurities .

Q. What strategies are effective in designing catalytic systems for selective functionalization of the compound?

Methodological Answer: Screen transition-metal catalysts (e.g., Pd, Ru) under inert conditions. Use ligands (phosphines, N-heterocyclic carbenes) to modulate selectivity. Monitor regioselectivity via GC-MS or NMR kinetics. Optimize turnover frequency (TOF) through temperature/pressure adjustments .

Q. How can degradation pathways be elucidated to improve the compound’s stability in formulations?

Methodological Answer: Employ LC-MS/MS to identify degradation products under stress conditions (oxidative, hydrolytic). Isotopic labeling (e.g., ¹⁸O) traces reaction pathways. Computational tools (Gaussian) model transition states to propose mechanisms. Stabilizers (antioxidants, chelators) are then tested empirically .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.